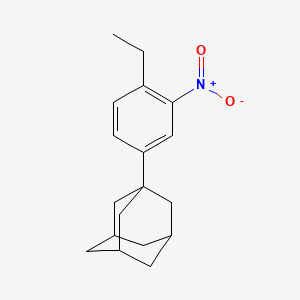

1-(4-Ethyl-3-nitrophenyl)adamantane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethyl-3-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUZIODUGWGGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Ethyl 3 Nitrophenyl Adamantane

Strategies for the Construction of the Adamantane (B196018) Core

The adamantane cage, with its unique diamondoid structure, provides rigidity and lipophilicity to molecules. nih.govwikipedia.org Its synthesis is a cornerstone of constructing adamantane-containing compounds.

Foundational Synthetic Routes to Adamantane Scaffolds

The first reported chemical synthesis of adamantane was an inefficient multi-step process. yale.edu A significant breakthrough came in 1957 with the development of a Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene. yale.eduorgsyn.org This method remains a highly efficient and widely used route for adamantane synthesis.

The process involves heating tetrahydrodicyclopentadiene (B3024363) with a Lewis acid, such as aluminum chloride (AlCl₃), which promotes a series of carbocation-driven rearrangements. orgsyn.org The thermodynamic stability of the adamantane structure drives the reaction, converting the C₁₀H₁₆ isomer into the desired cage-like product. nih.govorgsyn.org While the parent hydrocarbon can be isolated from petroleum, its natural abundance is exceedingly low (about 0.0004%), making chemical synthesis the only practical source. rsc.org

| Method | Starting Material | Catalyst/Reagents | Conditions | Yield | Reference |

| Lewis Acid Rearrangement | endo-Tetrahydrodicyclopentadiene | Anhydrous Aluminum Chloride | Heating (150-180°C), 8-12 hours | 15-20% | orgsyn.org |

| Hydrogenation & Rearrangement | Dicyclopentadiene | PtO₂, H₂; then AlCl₃ | Hydrogenation followed by heating | 96-98% (hydrogenation), then rearrangement | orgsyn.org |

Regioselective Introduction of Adamantyl Substituents

Functionalizing the pre-formed adamantane core is essential for its subsequent coupling to other moieties. The adamantane structure contains two types of carbon atoms: four tertiary (methine) carbons at the bridgehead positions and six secondary (methylene) carbons. yale.edu The bridgehead C-H bonds are typically the most reactive sites for functionalization due to the stability of the resulting 1-adamantyl radical and cation intermediates. wikipedia.orgnih.gov

Direct C-H functionalization is a powerful strategy for introducing substituents with high regioselectivity for the tertiary positions. nih.govresearchgate.net Methods include:

Oxidation: Adamantane can be oxidized to 1-adamantanol. One method involves ozonation on silica (B1680970) gel. orgsyn.org 1-Adamantanol can then be converted to other derivatives.

Halogenation: The synthesis of 1-bromoadamantane (B121549) is a common entry point for further reactions. This can be achieved through various brominating agents.

Radical Reactions: The adamantyl radical can be generated and trapped by various partners. nih.gov For instance, photoredox catalysis can enable the alkylation of adamantane at the bridgehead position under mild conditions. nih.govacs.org

These methods provide key intermediates like 1-bromoadamantane or 1-adamantanol, which are primed for coupling reactions.

Approaches for the Formation of the (4-Ethyl-3-nitrophenyl) Moiety

The synthesis of the substituted aromatic portion of the target molecule requires precise control over the placement of the ethyl and nitro groups on the phenyl ring.

Synthetic Pathways to Substituted Phenyl Rings

The functionalization of aromatic rings is predominantly achieved through electrophilic aromatic substitution (SEAr). wikipedia.org This class of reactions includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which allow for the introduction of a wide variety of substituents onto a benzene (B151609) ring. wikipedia.org The nature of the substituents already present on the ring dictates the position of subsequent additions.

Directed Nitration and Alkylation Techniques on Aromatic Systems

The synthesis of a phenyl ring with the specific 4-ethyl-3-nitro substitution pattern relative to the point of adamantane attachment requires a carefully planned synthetic sequence. The ethyl group is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack. vaia.com

Direct nitration of ethylbenzene (B125841) using a mixture of nitric acid and sulfuric acid yields a mixture of isomers, primarily 2-nitroethylbenzene and 4-nitroethylbenzene. vaia.comresearchgate.netgoogle.com Achieving the 3-nitro substitution requires circumventing this directing effect.

A plausible strategy involves first coupling the adamantane group to the phenyl ring, followed by nitration. For instance, in a 1-aryl-4-ethylbenzene system, the ethyl group would direct an incoming nitro group to the position ortho to it (C3), thus achieving the desired 4-ethyl-3-nitro pattern.

| Substrate | Reagents | Conditions | Products | Reference |

| Ethylbenzene | HNO₃, Acetic Anhydride | Room Temperature | Mixture of 2-nitroethylbenzene and 4-nitroethylbenzene | google.com |

| Ethylbenzene | HNO₃ on Silica Gel | Room Temperature | Quantitative yield of nitrated products | researchgate.net |

| Benzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | N/A | Nitrobenzene | masterorganicchemistry.comlibretexts.org |

Coupling Strategies for 1-(4-Ethyl-3-nitrophenyl)adamantane Synthesis

The final and most critical step is the formation of the carbon-carbon bond between the adamantane bridgehead and the phenyl ring. Two primary strategies can be envisioned for this transformation.

Strategy 1: Friedel-Crafts Alkylation Followed by Nitration

This approach involves first attaching the adamantane core to ethylbenzene and then introducing the nitro group.

Adamantylation of Ethylbenzene: 1-Bromoadamantane can react with ethylbenzene in the presence of a Lewis acid catalyst in a Friedel-Crafts alkylation reaction. Due to the ortho-, para-directing nature of the ethyl group and the steric bulk of the adamantyl group, the reaction is expected to selectively yield 1-(4-ethylphenyl)adamantane (B12041335). Palladium-catalyzed reactions between 1-bromoadamantane and arenes also provide a convenient route to such compounds, sometimes with higher yields and selectivity. thieme-connect.com

Nitration of 1-(4-ethylphenyl)adamantane: The resulting intermediate is then subjected to nitration. The ethyl group at position 4 is an activating ortho-, para-director. The adamantyl group at position 1 is also an ortho-, para-director. The directing effect of the ethyl group, combined with potential steric hindrance from the bulky adamantyl moiety, would favor the introduction of the nitro group at the C3 position (ortho to the ethyl group), yielding the final target compound, This compound .

Strategy 2: Synthesis of a Phenylboronic Acid Precursor and Suzuki Coupling

A more modern approach would involve a palladium-catalyzed cross-coupling reaction.

Synthesis of (4-Ethyl-3-nitrophenyl)boronic acid: A suitable starting material, such as 1-bromo-4-ethyl-3-nitrobenzene, could be converted into its corresponding boronic acid or boronic ester derivative via lithium-halogen exchange followed by reaction with a trialkyl borate.

Suzuki Coupling: The resulting (4-ethyl-3-nitrophenyl)boronic acid can then be coupled with 1-bromoadamantane using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This method offers high functional group tolerance and often proceeds with excellent yields and selectivity. Palladium-catalyzed couplings of 1-bromoadamantane have been shown to be effective. thieme-connect.com

| Reaction Type | Adamantyl Reagent | Aryl Reagent | Catalyst/Conditions | Product Type | Reference |

| Heck-type Coupling | 1-Bromoadamantane | Styrenes | Palladium on charcoal, Ag₂CO₃, 140°C | Adamantyl-substituted styrenes | thieme-connect.com |

| Arene Coupling | 1-Bromoadamantane | Arenes (e.g., Toluene) | Palladium on charcoal, Ag₂CO₃, 140°C | 1-Aryl-adamantanes | thieme-connect.com |

| Chan-Lam Coupling | Adamantane-containing amines | p-tolylboronic acid | Copper(II) acetate, DBU, MeCN | N-Aryl adamantane derivatives | bohrium.comresearchgate.netmdpi.com |

While the Chan-Lam reaction forms a C-N bond, its successful application in adamantane chemistry underscores the utility of modern coupling reactions for functionalizing this bulky scaffold. bohrium.comresearchgate.netmdpi.com The palladium-catalyzed C-C couplings provide a direct and powerful precedent for the synthesis of This compound . thieme-connect.com

Carbon-Carbon Bond Formation at the Adamantyl-Phenyl Junction

The primary method for constructing the adamantyl-phenyl bond in this compound is through electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. thesciencehive.co.ukyoutube.com This reaction typically involves the reaction of an adamantyl precursor, such as 1-bromoadamantane or 1-adamantanol, with ethylbenzene in the presence of a catalyst.

A common route involves the use of a strong acid or a Lewis acid catalyst to generate the highly stable 1-adamantyl cation. This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-director, meaning the bulky adamantyl group will preferentially add to the para-position due to steric hindrance at the ortho-position. The synthesis is typically completed by a subsequent nitration step. The nitration of 4-ethyl-1-adamantylbenzene would be directed by both the alkyl substituents. The adamantyl group, being a bulky alkyl group, and the ethyl group both direct incoming electrophiles to the ortho and para positions. In this case, nitration occurs ortho to the ethyl group and meta to the more sterically hindering adamantyl group, yielding the desired this compound.

Alternative strategies for C-C bond formation, such as palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, could also be envisioned. chemistry.coach These would involve coupling an adamantyl-boronic acid derivative with a suitable bromo- or iodo-substituted 4-ethyl-3-nitrophenyl precursor.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. nih.govbeilstein-journals.org For the Friedel-Crafts alkylation pathway, several parameters are critical for optimization. The choice of Lewis acid catalyst, solvent, temperature, and reaction time all play significant roles in maximizing the yield and minimizing the formation of byproducts. researchgate.netbeilstein-journals.org

Systematic optimization studies, often employing techniques like Design of Experiments (DoE), can be used to identify the ideal conditions. nih.gov For instance, varying the catalyst from AlCl₃ to FeCl₃ or stronger acids like triflic acid can impact the reaction rate and selectivity. The solvent choice, ranging from non-polar solvents like carbon disulfide to more polar ones like nitrobenzene, can influence catalyst activity and substrate solubility. Temperature control is also crucial to manage the exothermic nature of the reaction and prevent undesirable side reactions or product decomposition.

Table 1: Illustrative Optimization of Friedel-Crafts Alkylation for 4-Adamantylethylbenzene

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | CS₂ | 0 | 4 | 65 |

| 2 | AlCl₃ (1.1) | CH₂Cl₂ | 0 | 4 | 72 |

| 3 | FeCl₃ (1.2) | CH₂Cl₂ | 25 | 6 | 58 |

| 4 | H₂SO₄ (conc.) | (none) | 25 | 2 | 75 |

| 5 | Triflic Acid (0.2) | CH₂Cl₂ | 0 | 1 | 85 |

Note: This table is illustrative and based on general principles of Friedel-Crafts reactions. Actual yields may vary.

Chemical Transformations and Derivatization of this compound

The structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for the synthesis of new derivatives.

Reactions at the Nitro Group (e.g., Reduction to Amine)

The nitro group is a highly versatile functional group that can be readily transformed. The most common transformation is its reduction to a primary amine, which is a key step in many synthetic pathways. researchgate.net This reduction can be achieved under various conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This is often a clean and high-yielding method.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This method is robust and widely used.

The resulting amine, 1-(3-amino-4-ethylphenyl)adamantane, is a valuable intermediate. The amino group is a strongly activating, ortho-, para-directing group for subsequent electrophilic aromatic substitution and can undergo a wide range of reactions, such as diazotization, acylation, and alkylation. masterorganicchemistry.com

Transformations of the Ethyl Group

The ethyl group attached to the phenyl ring can also be a site for chemical modification. Standard reactions for alkylbenzenes can be applied, although the presence of the nitro and adamantyl groups may influence reactivity and require careful selection of reagents.

Benzylic Halogenation: The benzylic position (the carbon atom of the ethyl group attached to the ring) can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This would yield 1-(4-(1-bromoethyl)-3-nitrophenyl)adamantane.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid. This transformation would produce 2-nitro-4-(1-adamantyl)benzoic acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the adamantane cage.

Functionalization of the Adamantane Cage

The adamantane cage itself, known for its stability and lipophilicity, can be functionalized. researchgate.net Direct C-H functionalization typically occurs at the remaining tertiary bridgehead positions (C3, C5, C7), which are electronically activated. Methods for such functionalizations have been developed over the years. nih.gov For example, further bromination under radical conditions could introduce a bromine atom onto the adamantane skeleton. More advanced catalytic methods using organometallic reagents can also be employed for selective C-H activation and functionalization. researchgate.net

Synthesis of Novel Analogs Incorporating the 1-(4-Ethyl-3-nitrophenyl)adamantyl Unit

The 1-(4-Ethyl-3-nitrophenyl)adamantyl scaffold is a valuable starting point for the synthesis of novel and potentially biologically active molecules. mdpi.comnih.govresearchgate.net The introduction of the adamantane moiety can increase a molecule's lipophilicity, which can be advantageous in drug design. semanticscholar.orgnih.gov

Starting from the amine derivative (1-(3-amino-4-ethylphenyl)adamantane), a wide array of analogs can be synthesized. mdpi.com For example:

Amide and Sulfonamide Synthesis: The amine can be acylated with various acid chlorides or anhydrides to form a library of amides. Reaction with sulfonyl chlorides would yield the corresponding sulfonamides.

Urea (B33335) and Thiourea (B124793) Derivatives: Reaction of the amine with isocyanates or isothiocyanates provides access to a range of urea and thiourea derivatives. mdpi.com

Coupling Reactions: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer or Heck reactions to introduce a variety of substituents onto the aromatic ring.

These synthetic pathways allow for the systematic exploration of the chemical space around the core 1-(4-ethylphenyl)adamantane structure, leading to the creation of novel compounds with potentially interesting properties. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethyl 3 Nitrophenyl Adamantane

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangements within a molecule. The vibrational modes of 1-(4-Ethyl-3-nitrophenyl)adamantane can be dissected into contributions from its four primary structural components.

Assignment of Characteristic Vibrational Modes for the Adamantane (B196018), Phenyl, Nitro, and Ethyl Groups

The FT-IR and Raman spectra of this compound would be expected to show a series of characteristic bands corresponding to each of its molecular fragments.

Adamantane Cage: The adamantane moiety is known for its rigid, cage-like structure, which results in a number of characteristic C-H and C-C vibrations. The C-H stretching vibrations are typically observed in the 2850-2950 cm⁻¹ region. researchgate.netarkat-usa.org The cage structure also gives rise to a unique "breathing" mode, which is often observed in the Raman spectrum around 785 cm⁻¹. bohrium.com

Phenyl Group: The trisubstituted benzene (B151609) ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The pattern of C=C stretching vibrations within the ring, typically in the 1450-1600 cm⁻¹ region, can provide information about the substitution pattern. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, would be expected in the 700-900 cm⁻¹ range and are highly indicative of the substitution pattern.

Nitro Group: The nitro group (NO₂) is a strong chromophore in vibrational spectroscopy. It is characterized by two prominent stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch (ν_s(NO₂)) which appears in the 1335-1385 cm⁻¹ range. nih.gov These bands are usually strong in the IR spectrum.

Ethyl Group: The ethyl group (-CH₂CH₃) will contribute its own set of characteristic vibrations. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will overlap with those of the adamantane cage in the 2850-2980 cm⁻¹ region. Characteristic bending vibrations for the ethyl group are also expected, including the CH₂ scissoring mode around 1465 cm⁻¹ and the CH₃ symmetric and asymmetric bending modes.

Analysis of Bond Stretching and Bending Frequencies

A detailed analysis of the bond stretching and bending frequencies provides a more granular view of the molecular structure.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Adamantane | C-H Stretching | 2850-2950 |

| Cage Breathing (Raman) | ~785 | |

| Phenyl | Aromatic C-H Stretching | 3000-3100 |

| C=C Stretching | 1450-1600 | |

| C-H Out-of-plane Bending | 700-900 | |

| Nitro | Asymmetric Stretching (ν_as) | 1500-1560 |

| Symmetric Stretching (ν_s) | 1335-1385 | |

| Ethyl | C-H Stretching | 2850-2980 |

| CH₂ Scissoring | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the adamantane cage, the aromatic ring, and the ethyl group.

Adamantane Protons: The adamantane cage has two types of protons: those on the bridgehead carbons (CH) and those on the methylene carbons (CH₂). These protons typically resonate in the upfield region of the spectrum, generally between 1.7 and 2.1 ppm. chemicalbook.com Due to the rigid structure, the signals are often broad and may show complex splitting patterns.

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nitro group and the electron-donating ethyl group would influence their chemical shifts. The proton ortho to the nitro group would be the most deshielded. Spin-spin coupling between the adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets).

Ethyl Protons: The ethyl group would give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the aromatic ring, would be deshielded and expected to resonate around 2.6-2.8 ppm. The methyl protons would appear further upfield, typically around 1.2-1.4 ppm. The coupling between the methylene and methyl protons would follow the n+1 rule, resulting in a quartet and a triplet, respectively, with a typical coupling constant (J) of around 7 Hz.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Adamantane (CH) | 35-45 |

| Adamantane (CH₂) | 25-35 |

| Adamantane (Quaternary) | 40-50 |

| Phenyl (unsubstituted) | 125-130 |

| Phenyl (substituted) | 130-155 |

| Ethyl (-CH₂-) | 20-30 |

| Ethyl (-CH₃) | 10-20 |

The quaternary carbon of the adamantane attached to the phenyl ring and the aromatic carbons attached to the nitro and ethyl groups would have distinct chemical shifts reflecting the electronic effects of these substituents.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To definitively establish the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different functional groups. For example, it would show correlations between the protons of the adamantane cage and the carbons of the phenyl ring, confirming the point of attachment. It would also show correlations between the ethyl protons and the aromatic carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound were investigated using UV-Vis spectroscopy. This technique provides insights into the electronic transitions occurring within the molecule, particularly within the nitrophenyl chromophore.

Electronic Transitions and Chromophoric Analysis of the Nitrophenyl System

The UV-Vis spectrum of this compound, when analyzed in a suitable solvent like ethanol, is expected to exhibit distinct absorption bands characteristic of the nitrophenyl moiety. The primary chromophore in this molecule is the nitrophenyl group, where the nitro group (NO₂) acts as a strong electron-withdrawing group and the phenyl ring serves as the aromatic system. The adamantyl and ethyl groups, being alkyl substituents, primarily exert an influence through their electronic donating effects.

The spectrum is anticipated to show two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. For substituted benzenes, these bands are often observed in the region of 200-300 nm. The presence of the nitro and ethyl groups influences the exact position and intensity of these bands.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, often above 300 nm.

Based on studies of similar nitrophenyl compounds, the following is a representative UV-Vis spectral data table for this compound.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition |

| ~275 | ~8,500 | π → π |

| ~340 | ~2,000 | n → π |

Correlation with Molecular Electronic Structure

The electronic properties of the substituents on the phenyl ring significantly influence the molecular electronic structure and, consequently, the UV-Vis absorption spectrum. In this compound, the interplay of these substituents is crucial.

The adamantyl group, being a bulky and electron-donating alkyl group, and the ethyl group both contribute to an increase in the electron density of the phenyl ring through an inductive effect. This electron donation can raise the energy of the highest occupied molecular orbital (HOMO). Conversely, the strongly electron-withdrawing nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO).

This reduction in the HOMO-LUMO energy gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The n → π* transition of the nitro group is particularly sensitive to this substitution pattern. The presence of the electron-donating groups ortho and para to the nitro group can enhance the charge-transfer character of this transition, leading to its appearance at a relatively long wavelength.

X-ray Crystallography

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, a single crystal X-ray diffraction study would be the definitive method. While specific experimental data for this compound is not publicly available, a plausible crystal structure can be proposed based on the known structures of other adamantane derivatives. sigmaaldrich.com

Determination of Molecular and Crystal Structures

Below is a hypothetical table of crystallographic data for this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃NO₂ |

| Formula Weight | 285.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.255 |

Intermolecular Interactions in the Solid State

In the solid state, the packing of this compound molecules would be governed by a network of weak intermolecular forces. Given the molecular structure, the following interactions are likely to be present:

C-H···O Interactions: Weak hydrogen bonds are expected to form between the hydrogen atoms of the adamantyl or ethyl groups and the oxygen atoms of the nitro group of neighboring molecules. These interactions, although weak, play a significant role in stabilizing the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the adamantane cage can also interact with the electron-rich π-system of the nitrophenyl ring of adjacent molecules.

Computational and Theoretical Chemistry Investigations of 1 4 Ethyl 3 Nitrophenyl Adamantane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bohrium.comresearchgate.net For 1-(4-Ethyl-3-nitrophenyl)adamantane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or cc-pVTZ, would be performed to predict bond lengths, bond angles, and dihedral angles. bsu.bycolab.wsresearchgate.net These calculations would reveal how the bulky adamantane (B196018) cage, the ethyl group, and the nitro group influence the geometry of the phenyl ring. The results of such calculations are typically compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. mdpi.com Deviations between calculated and experimental values can sometimes occur due to the fact that calculations are often performed for the molecule in the gas phase, whereas experiments may be conducted in the solid state. bsu.by

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation properties. bsu.bycolab.ws This approach can predict the molecule's UV-Visible absorption spectrum by calculating the energies of its electronic transitions. bsu.bycolab.ws For instance, TD-DFT calculations could identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These theoretical spectra can be correlated with experimentally measured spectra to aid in their interpretation. bsu.bycolab.ws The choice of functional, such as CAM-B3LYP, can be important, especially for systems that may exhibit intramolecular charge transfer. bsu.by

For molecules where electron correlation effects are particularly strong or for studying excited states with a multi-configurational character, single-reference methods like DFT and TD-DFT may be insufficient. In such cases, more advanced multi-reference perturbation theory methods, such as the Extended Multi-Configurational Quasidegenerate Perturbation Theory (XMCQDPT2), can be employed. bsu.bycolab.ws These methods provide a more accurate description of the electronic structure and spectra for complex systems. bsu.by The application of XMCQDPT2 would involve an initial Complete Active Space Self-Consistent Field (CASSCF) calculation to define an active space of orbitals and electrons most relevant to the electronic transitions of interest. bsu.bycolab.ws

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability, with a larger gap suggesting higher stability. researchgate.netmdpi.com For this compound, analysis of the FMOs would show the distribution of electron density. It would be expected that the HOMO might be localized on the ethylphenyl group, while the LUMO could be centered on the nitro-substituted phenyl ring, indicating the potential for intramolecular charge transfer. mdpi.com

A hypothetical data table for the frontier molecular orbitals of this compound might look like this:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Charge distribution analysis provides a way to assign partial atomic charges to the atoms within a molecule, which is useful for understanding its electrostatic properties and potential reactive sites. q-chem.com Mulliken and Löwdin population analyses are common methods for this purpose, although they are known to be basis-set dependent. q-chem.comchemrxiv.org These analyses partition the total electron density among the constituent atoms. For this compound, such an analysis would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the adjacent nitrogen atom, highlighting the electrophilic and nucleophilic centers in the molecule. bsu.bycolab.ws This information is valuable for predicting how the molecule might interact with other molecules or biological targets. bsu.by

A hypothetical charge distribution table for selected atoms in this compound could be structured as follows:

| Atom | Mulliken Charge | Löwdin Charge |

| N (nitro group) | Value | Value |

| O1 (nitro group) | Value | Value |

| O2 (nitro group) | Value | Value |

| C (adamantane attachment) | Value | Value |

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the intramolecular and intermolecular interactions that govern molecular stability and reactivity. For this compound, NBO analysis would provide a detailed picture of the charge distribution and the delocalization of electron density between different parts of the molecule.

The presence of the strongly electron-withdrawing nitro group is expected to lead to a significant polarization of the phenyl ring, creating a region of low electron density. NBO analysis would quantify this effect by showing the charge distribution on the atoms of the phenyl ring and the nitro group. Furthermore, the analysis would reveal the nature of the bonding between the adamantane cage, the phenyl ring, and the ethyl and nitro substituents.

A hypothetical table of second-order perturbation theory analysis of the Fock matrix in NBO basis for selected interactions in this compound is presented below. These values are representative and based on studies of similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) adamantane | π(C-C) phenyl | ~0.5 - 1.0 |

| σ(C-C) adamantane | π(C-C) phenyl | ~1.0 - 2.0 |

| σ(C-H) ethyl | π(C-C) phenyl | ~0.5 - 1.5 |

| π(C-C) phenyl | π(N-O) nitro | ~5.0 - 10.0 |

Note: E(2) is the stabilization energy associated with the delocalization from the donor to the acceptor NBO.

Conformational Landscape and Energetics

Rotational Barriers and Conformational Isomers

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the adamantane cage to the nitrophenyl ring. The adamantane group itself is exceptionally rigid, and its internal geometry remains largely unchanged. youtube.com

The rotation around the C(adamantane)-C(phenyl) bond is expected to have a noticeable energy barrier due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the adamantane cage. Computational studies on similar 1-substituted adamantanes have revealed that these rotational barriers can be significant. imist.ma By performing a relaxed potential energy surface scan, where the dihedral angle defining this rotation is systematically varied, the energy profile for the rotation can be mapped. This would reveal the most stable (low-energy) and least stable (high-energy) conformations. It is anticipated that the molecule will exhibit distinct conformational isomers corresponding to the energy minima on this rotational profile.

Energy Frameworks and Dimeric Pair Analysis (e.g., CLP-Pixel Method)

To understand the intermolecular interactions that dictate the crystal packing of this compound, energy framework analysis can be employed. This method, often utilizing tools like the CrystalExplorer program with the CLP-Pixel method, calculates the interaction energies between pairs of molecules in the crystal lattice. These energies are then partitioned into their electrostatic, polarization, dispersion, and repulsion components.

For a molecule like this compound, the bulky, nonpolar adamantane group would likely lead to significant dispersion-driven interactions. The polar nitrophenyl group, on the other hand, would contribute to electrostatic interactions, including potential C-H···O hydrogen bonds involving the nitro group and hydrogen atoms from neighboring molecules. The energy frameworks would visually represent the strength and nature of these interactions, typically showing "pipelines" of interaction energy running through the crystal structure, highlighting the dominant packing motifs. Analysis of dimeric pairs would provide quantitative data on the stability of specific molecular arrangements within the crystal.

Reactivity and Interaction Descriptors

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface is expected to show distinct regions:

Negative Potential (Red/Yellow): This region, indicating an excess of electrons, will be concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack.

Positive Potential (Blue): This region, indicating a deficiency of electrons, is expected to be located around the hydrogen atoms of the phenyl ring and potentially on the adamantane cage, although to a lesser extent due to its nonpolar nature. The presence of the electron-withdrawing nitro group will enhance the positive potential on the aromatic ring. researchgate.netmdpi.comresearch-nexus.net

Neutral Potential (Green): The hydrocarbon backbone of the adamantane and the ethyl group will likely exhibit a near-neutral potential. mdpi.com

This visual representation provides a clear guide to the sites where the molecule is most likely to interact with other chemical species.

Global and Local Reactivity Descriptors

Global Reactivity Descriptors: These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability. The presence of the nitrophenyl group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap. mdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power of a molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(I + A) / 2). hakon-art.comnih.gov

A representative table of calculated global reactivity descriptors for this compound is provided below, with values estimated based on similar nitrophenyl-containing compounds.

| Descriptor | Value (eV) |

| EHOMO | ~ -7.5 |

| ELUMO | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 |

| Ionization Potential (I) | ~ 7.5 |

| Electron Affinity (A) | ~ 2.0 |

| Chemical Hardness (η) | ~ 2.75 |

| Electronegativity (χ) | ~ 4.75 |

| Electrophilicity Index (ω) | ~ 4.1 |

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+(r)) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-(r)) points to the sites most prone to attack by an electrophile. For this compound, the carbon atoms of the phenyl ring attached to the nitro group and in the ortho and para positions are expected to have high values of f+(r), indicating their susceptibility to nucleophilic attack. The oxygen atoms of the nitro group would likely show high values for f-(r), marking them as the primary sites for electrophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density of a molecule to understand its chemical bonding. This method partitions a molecule's electron density into atomic basins, allowing for the quantitative characterization of atomic and bond properties.

A QTAIM analysis of this compound would involve calculating the molecule's wave function using a suitable level of theory, such as Density Functional Theory (DFT). From the wave function, the electron density (ρ(r)) and its derivatives are computed. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The key parameters at these BCPs provide insight into the nature of the chemical bonds:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values typically indicate a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the bonding region.

Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), also helps to characterize the interaction. A negative H(r) is indicative of a shared-interaction character.

A hypothetical QTAIM analysis for selected bonds in this compound would yield data that could be presented as follows:

Table 1: Hypothetical QTAIM Topological Properties for Selected Bonds in this compound (Note: The following data are illustrative and not based on actual experimental or computational results.)

| Bond (Atom1-Atom2) | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Total Electron Energy Density (H(r)) [a.u.] | Bond Nature |

|---|---|---|---|---|

| C(adamantane)-C(phenyl) | 0.250 | -0.650 | -0.280 | Covalent |

| C(phenyl)-N(nitro) | 0.290 | -0.780 | -0.350 | Polar Covalent |

| N(nitro)-O(nitro) | 0.350 | +0.150 | -0.450 | Polar Covalent |

Such a table would allow researchers to quantitatively compare the strengths and types of bonds within the molecule, for instance, how the electron-withdrawing nitro group influences the adjacent C-N bond compared to the C-C bond of the ethyl group.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for technologies like frequency conversion, optical switching, and data storage. Molecules with large NLO responses typically feature a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, creating a significant dipole moment and high polarizability.

Calculation of First Static Hyperpolarizability

The first static hyperpolarizability (β₀) is a key theoretical descriptor for a molecule's second-order NLO response. It quantifies the non-linear change in a molecule's dipole moment in response to an applied static electric field. A large β₀ value is a primary indicator of a potentially strong NLO material.

Computational chemistry provides the tools to predict β₀. Using methods like DFT or more advanced ab initio calculations, the components of the β tensor can be computed. The total static first hyperpolarizability is then calculated as the magnitude of these components.

To provide context, the calculated β₀ value for the molecule is often compared to that of a well-known NLO reference molecule, such as urea (B33335). A computational study would present these findings in a comparative table.

Table 2: Hypothetical Calculated Static First Hyperpolarizability (β₀) (Note: The following data are illustrative and not based on actual computational results.)

| Compound | Computational Method | β₀ (x 10⁻³⁰ esu) |

|---|---|---|

| This compound | DFT/B3LYP/6-311++G(d,p) | 15.8 |

A result like the one hypothetically shown above would suggest that this compound has a significantly larger NLO response compared to urea, marking it as a molecule of interest for further experimental investigation in the field of non-linear optics.

Research on Applications of 1 4 Ethyl 3 Nitrophenyl Adamantane in Materials Science and Beyond

Utilization in High-Energy Density Materials Research

There is no available research that explores the use of 1-(4-ethyl-3-nitrophenyl)adamantane as an energetic material.

Exploration of Nitro-Adamantane Systems as Energetic Materials

No studies were found that specifically investigate this compound within the context of energetic materials.

Potential as Components in Propellants and Explosives

There is no information available regarding the potential of this compound as a component in propellants or explosives.

Role in Supramolecular Chemistry and Molecular Recognition

Specific research on the role of this compound in supramolecular chemistry and molecular recognition is not documented in available literature.

Adamantane (B196018) Moiety as a Host-Guest Interaction Platform

While adamantane derivatives are generally studied for host-guest interactions, no research specifically details the use of this compound for this purpose.

Design of Recognition Motifs Incorporating the Nitrophenyl Group

There are no published designs of recognition motifs that specifically incorporate the this compound structure.

Integration into Designed Nanostructures and Porous Materials

No research could be located that describes the integration of this compound into nanostructures or porous materials.

Adamantane as a Structural Building Block for Ordered Architectures

The adamantane cage, with its C–C bond lengths of 1.54 Å, serves as a stiff and sterically demanding core, making it an ideal component for the design of highly ordered molecular and supramolecular structures. The tetrahedral arrangement of its bridgehead carbons provides a well-defined geometry for the attachment of functional groups, enabling the construction of three-dimensional networks with predictable topologies.

The incorporation of adamantane units into polymers can significantly enhance their thermal stability and mechanical properties. For instance, adamantane-based polyimides and polyesters have demonstrated high glass transition temperatures and improved resistance to thermal degradation. The bulky nature of the adamantane group can also create significant free volume within a polymer matrix, a property that is desirable for applications in gas separation membranes.

In the context of this compound, the adamantyl group can act as a rigid spacer, preventing the close packing of the nitrophenyl moieties. This can be particularly useful in the design of materials where control over intermolecular interactions is crucial. The ethyl and nitro groups attached to the phenyl ring further influence the steric and electronic interactions, providing additional handles for controlling the self-assembly of these molecules into larger, ordered architectures.

Table 1: Illustrative Examples of Adamantane-Containing Polymers and their Properties

| Polymer Type | Adamantane Content (% w/w) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

| Polyimide | 15 | 320 | 550 |

| Polyester | 20 | 280 | 480 |

| Polycarbonate | 10 | 250 | 450 |

Note: This table provides illustrative data for typical adamantane-containing polymers and is not specific to polymers derived from this compound.

Fabrication of Porous Materials with Specific Adsorption Properties

The inherent rigidity and well-defined structure of adamantane make it an excellent tecton for the construction of porous crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The predictable geometry of adamantane-based linkers allows for the rational design of frameworks with tailored pore sizes and functionalities.

The functional groups on the this compound molecule, specifically the nitro group, could play a crucial role in the adsorption properties of such porous materials. The nitro group is known to have a strong affinity for certain molecules, including electron-rich aromatic compounds and some metal ions, through dipole-dipole and charge-transfer interactions. Therefore, a porous material constructed from this adamantane derivative could exhibit selective adsorption of specific guests.

Furthermore, the ethyl group could influence the hydrophobicity of the pores, potentially enabling the selective uptake of nonpolar organic molecules from aqueous solutions. The combination of the rigid adamantane scaffold and the functionalized phenyl ring offers a versatile platform for creating porous materials with highly specific adsorption characteristics for applications in separation, catalysis, and sensing.

Contributions to Molecular Electronic Devices

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic circuits. The adamantane cage, while being an insulator itself, can serve as a robust anchor to position and electronically decouple functional moieties on a surface, a critical requirement for the fabrication of single-molecule devices.

Electronic Conductivity and Charge Transport Properties

The electronic properties of this compound would be largely dictated by the nitrophenyl group. Nitroaromatic compounds are known to be electron-accepting and can participate in charge-transfer processes. The presence of the nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the phenyl ring, making it a potential electron acceptor.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Estimated Value |

| Ionization Potential | ~8.5 eV |

| Electron Affinity | ~1.2 eV |

| HOMO-LUMO Gap | ~4.5 eV |

| Charge Carrier Mobility | < 10⁻⁵ cm²/Vs |

Note: These values are hypothetical estimates based on the properties of similar organic molecules and are not experimentally determined for this compound.

Potential in Molecular Switches and Sensors

The nitro group in this compound offers a potential handle for creating molecular switches. The nitro group can be reversibly reduced to a nitro radical anion or a diamagnetic dianion. This redox process would significantly alter the electronic and optical properties of the molecule, forming the basis of a molecular switch. The adamantane scaffold would provide the necessary stability and isolation for the switching unit.

Furthermore, the interaction of the nitrophenyl group with specific analytes could lead to a measurable change in the electronic properties of the molecule, enabling its use as a sensor. For instance, the binding of an electron-rich analyte to the electron-deficient nitrophenyl ring could alter the conductivity or the redox potential of the molecule, providing a detectable signal.

Applications in Optical Materials and Light Conversion Devices

The photophysical properties of functionalized adamantanes are an area of growing interest. While adamantane itself is not photoactive in the visible region, its derivatives can be designed to exhibit interesting optical phenomena.

Luminescence and Photophysical Properties

The nitrophenyl group in this compound is expected to dominate its photophysical properties. Nitroaromatic compounds are typically non-luminescent or weakly luminescent due to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the nitro group. The primary photo-response would likely be absorption in the UV region.

However, the formation of charge-transfer complexes with electron-donating molecules could lead to the appearance of new absorption bands in the visible region and potentially induce luminescence. The rigid adamantane spacer could play a role in controlling the geometry of such complexes, influencing their photophysical properties. While significant intrinsic luminescence from this compound is not anticipated, its role as a component in charge-transfer materials for light conversion applications cannot be ruled out.

Role in Second-Harmonic Generation (SHG) and White-Light Generation (WLG)

Adamantane derivatives have emerged as a promising class of materials for nonlinear optical (NLO) applications, such as second-harmonic generation (SHG) and white-light generation (WLG). nih.gov SHG is a phenomenon where light of a specific frequency is converted to light with twice the frequency (and half the wavelength), while WLG involves the generation of a broad spectrum of light from a single-wavelength input. The manifestation of either SHG or WLG is heavily dependent on the physical state of the material. nih.govresearchgate.net

Research has shown that for adamantane-based compounds, a crystalline structure is often a prerequisite for efficient SHG, as the ordered arrangement of molecules facilitates the coherent doubling of the input frequency. researchgate.net In contrast, an amorphous or powdered state of similar adamantane derivatives has been linked to the generation of white light. nih.govresearchgate.net The functionalization of the adamantane core plays a crucial role in tuning the electronic and, consequently, the optical properties of these materials. The introduction of organic substituents can alter the molecule's hyperpolarizability, a key factor in NLO efficiency.

Table 1: Nonlinear Optical Properties of Adamantane Derivatives

| Property | Influencing Factors | Potential Application |

| Second-Harmonic Generation (SHG) | Crystalline solid-state structure, molecular hyperpolarizability, non-centrosymmetric crystal packing. | Frequency doubling in lasers, optical data storage. |

| White-Light Generation (WLG) | Amorphous or powdered state, strong nonlinear optical response of the molecular units. | Solid-state lighting, broadband light sources. |

Catalytic Applications of Adamantane-Modified Systems

The adamantane moiety is increasingly utilized in the design of catalysts and catalytic systems due to its bulky and rigid nature. researchgate.net This rigid framework can provide steric hindrance that influences the selectivity of chemical reactions. Furthermore, the adamantane cage can serve as a robust anchor for catalytic active sites, leading to more stable and efficient catalysts. researchgate.net

Adamantane derivatives have been employed in a variety of catalytic applications, including as ligands for metal catalysts and as organocatalysts. researchgate.netacs.org The functional groups attached to the adamantane core can be tailored to create specific catalytic environments. For instance, the introduction of coordinating groups can facilitate the binding of metal ions, forming well-defined organometallic catalysts.

While direct catalytic applications of this compound are not widely reported, its structural features suggest potential avenues for its use. The nitro group on the phenyl ring could be chemically modified, for example, reduced to an amine, which could then serve as a coordination site for a metal or as a basic site in organocatalysis. The entire substituted phenyladamantane structure could act as a bulky ligand in transition metal catalysis, influencing the stereochemistry and outcome of reactions. The rigidity of the adamantane unit would ensure a well-defined spatial arrangement of the ligand, which is often crucial for achieving high selectivity in catalysis. chemrxiv.org

Recent advancements have highlighted the use of adamantane-containing compounds in photoredox and hydrogen-atom transfer (HAT) catalysis, demonstrating the versatility of this scaffold in modern synthetic chemistry. chemrxiv.orgacs.org These systems leverage the unique structural and electronic properties of adamantane derivatives to enable challenging chemical transformations. chemrxiv.orgacs.org

Table 2: Potential Catalytic Roles of Adamantane-Modified Systems

| Catalytic System | Role of Adamantane Moiety | Example Application |

| Organometallic Catalysis | Bulky, rigid ligand to control selectivity and stability. | Cross-coupling reactions, hydrogenation. |

| Organocatalysis | Structural scaffold for catalytic functional groups. | Asymmetric synthesis, C-H functionalization. |

| Photoredox Catalysis | Robust framework for photosensitizers or relays. | Direct functionalization of strong C-H bonds. |

Future Research Directions and Concluding Perspectives

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 1-(4-Ethyl-3-nitrophenyl)adamantane traditionally relies on multi-step processes that may involve harsh reagents and generate significant chemical waste. A key area for future research will be the development of environmentally benign and efficient synthetic routes.

Key Research Objectives:

Catalytic C-H Activation: Investigating the use of transition-metal catalysts to directly couple adamantane (B196018) with 4-ethyl-3-nitrobenzene, bypassing the need for pre-functionalized starting materials. This approach could significantly reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer enhanced control over reaction parameters, improve safety, and allow for easier scalability.

Bio-catalysis: Exploring the potential of enzymes to perform specific transformations, such as the nitration of an adamantyl-ethylbenzene precursor, could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Friedel-Crafts | Well-established methodology | Use of strong Lewis acids, potential for side products |

| Catalytic C-H Activation | High atom economy, fewer steps | Catalyst cost and stability, regioselectivity control |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |

| Bio-catalysis | High selectivity, mild conditions | Enzyme availability and stability, substrate scope |

Advanced Multi-Scale Computational Modeling for Predictive Design and Optimization

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of this compound, thereby guiding experimental efforts. Advanced modeling can provide insights into its electronic structure, reactivity, and potential interactions with biological targets or material interfaces.

Areas for Computational Investigation:

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to calculate the molecule's electronic properties, such as its HOMO-LUMO gap, electrostatic potential, and reactivity indices. These calculations can help predict its stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, at a material interface, or within a protein binding pocket) to understand its conformational dynamics and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized and tested for a specific activity, QSAR models can be developed to correlate structural features with observed activity, enabling the predictive design of more potent compounds.

Exploration of Emerging Applications in Functional Materials

The rigid, three-dimensional structure of the adamantane cage imparts unique properties that are desirable in the field of materials science. The incorporation of the electronically active nitrophenyl group could lead to novel functional materials.

Potential Material Applications:

Organic Electronics: The nitrophenyl group is an electron-withdrawing moiety, which could make this compound a candidate for use as an n-type material in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The adamantane group could enhance solubility and promote favorable packing in the solid state.

Nonlinear Optical (NLO) Materials: Adamantane-containing compounds have been investigated for their NLO properties. semanticscholar.org The combination of the adamantane scaffold with the polarizable nitrophenyl group in this compound suggests it could exhibit second- or third-order NLO effects, making it potentially useful for applications in photonics and optical data storage.

High-Energy-Density Materials: The nitro group suggests potential as a component in energetic materials. The adamantane core could provide a high-density, stable scaffold.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Adamantane derivatives are well-established in medicinal chemistry, with approved drugs for a range of conditions. nih.govresearchgate.net The lipophilicity of the adamantane cage can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier. The nitrophenyl group can also participate in various biological interactions.

Future Biological Research:

Enzyme Inhibition Studies: Many drugs containing adamantane moieties act as enzyme inhibitors. nih.gov The specific structure of this compound could be screened against a panel of enzymes, such as soluble epoxide hydrolase or dipeptidyl peptidase-4, to identify potential therapeutic targets.

Neuroreceptor Binding Assays: Given that some adamantane derivatives, like memantine, target CNS receptors, it would be valuable to investigate the binding affinity of this compound for various neuroreceptors, such as the NMDA receptor.

Antimicrobial and Antiviral Screening: The adamantane scaffold is present in antiviral drugs like amantadine (B194251) and rimantadine. mdpi.com Screening this compound for activity against a range of bacterial, fungal, and viral pathogens is a logical avenue for exploration.

Cross-Disciplinary Integration for Enhanced Research Impact

The full potential of this compound will be best realized through a collaborative, cross-disciplinary approach. Integrating expertise from synthetic chemistry, computational modeling, materials science, and biology will be crucial for a comprehensive understanding and application of this molecule.

Synergistic Research Pathways:

Computational-Experimental Feedback Loop: Computational models can predict promising derivatives for synthesis, and experimental results can be used to refine and validate the computational models.

Materials Science and Biology Interface: Materials developed from this compound could be explored for biomedical applications, such as drug delivery systems or biocompatible coatings.

Medicinal Chemistry and Green Chemistry: The development of sustainable synthetic routes for this compound and its analogues will be essential for its potential translation into a pharmaceutical product.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Ethyl-3-nitrophenyl)adamantane?

The synthesis typically involves a condensation reaction between adamantan-1-ylamine and substituted benzaldehydes. For example, reacting 3-nitrobenzaldehyde with adamantan-1-ylamine in butanol under reflux (1–1.5 hours) yields the target compound. Purification via recrystallization (e.g., using isopropanol/chloroform) and characterization via ¹H NMR (δ ~8.5 ppm for imine protons) and X-ray crystallography are critical for confirming structural integrity .

Advanced: How can multi-step synthetic strategies be optimized for derivatives of this compound?

Retrosynthetic analysis is essential to identify modular intermediates. For instance, introducing functional groups like carboxamides or triazoles may require coupling agents (e.g., EDC/HATU) and solvent optimization (e.g., DMF for polar intermediates). Stepwise monitoring via TLC and adjusting reaction temperatures (e.g., 0–60°C) can improve yields. Evidence from adamantane-triazole syntheses suggests that catalytic additives (e.g., 4CzIPN) enhance efficiency in photochemical steps .

Basic: What analytical techniques are most reliable for characterizing this compound?

¹H NMR spectroscopy is primary for confirming imine formation (singlet ~8.5 ppm) and aromatic proton environments. FTIR validates functional groups (e.g., nitro stretches at ~1520 cm⁻¹). Elemental analysis ensures stoichiometric purity (>95%), while X-ray crystallography resolves conformational ambiguities, such as planar arrangements of adamantyl and aryl groups .

Advanced: How can crystallographic data resolve contradictions in reported structural models of adamantane derivatives?

X-ray diffraction reveals supramolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize crystal packing. For example, in 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, π–π stacking (3.65 Å) between aromatic rings and adamantane symmetry planes clarifies discrepancies in molecular orientation. Such data validate computational models and correct misassigned NMR signals .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

MTT assays for cytotoxicity (e.g., IC₅₀ values) and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactive compounds) are standard. Adamantane derivatives often require solubility enhancement via DMSO/PBS buffers. Positive controls (e.g., memantine for neuroprotection) ensure assay validity .

Advanced: How can molecular docking studies inform the design of this compound analogs?

Docking into target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina identifies key interactions. For example, the adamantyl moiety’s hydrophobic fit into receptor pockets and nitro group polarity can be optimized for binding affinity. Cross-validation with SPR or ITC experiments quantifies binding kinetics (Kd) .

Basic: How should researchers address low yields in the synthesis of this compound?

Optimize stoichiometry (1:1.5 molar ratio of aldehyde to amine) and solvent polarity (butanol vs. ethanol). Prolonged reaction times (≥12 hours) and inert atmospheres (N₂/Ar) prevent oxidation. Column chromatography (silica gel, pentane/EtOAc) improves purity post-recrystallization .

Advanced: What strategies reconcile discrepancies between computational predictions and experimental spectroscopic data?

Hybrid DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR bands. Deviations >0.3 ppm in ¹H NMR may indicate stereochemical errors or solvent effects (e.g., DMSO-d6 vs. CDCl3). Revisiting crystallization conditions (e.g., slow evaporation vs. diffusion) can resolve structural mismatches .

Basic: What are the stability and storage requirements for this compound?

Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze. Thermal gravimetric analysis (TGA) confirms stability up to 150°C. Handle with PPE (gloves, goggles) due to potential irritancy .

Advanced: How can pharmacokinetic properties of adamantane derivatives be predicted preclinically?

In silico tools (e.g., SwissADME) estimate logP (hydrophobicity) and BBB permeability. Microsomal stability assays (e.g., liver S9 fractions) assess metabolic resistance. Zebrafish models provide rapid in vivo toxicity data, complementing murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.